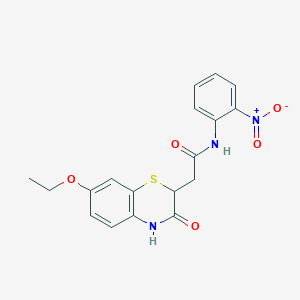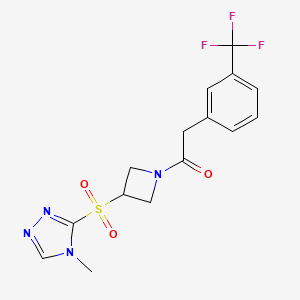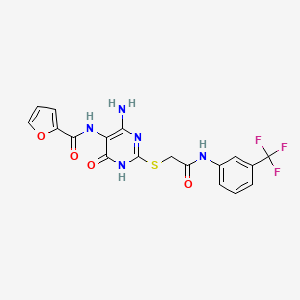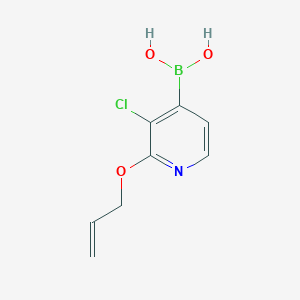![molecular formula C20H15ClN4O3S B2951976 methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate CAS No. 1005307-23-2](/img/new.no-structure.jpg)
methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate is a complex organic compound with a unique structure that lends itself to various applications in scientific research and industry. It comprises a methyl benzoate core, linked to a pyrazolo[3,4-d]pyrimidin-6-yl group, which contains a 4-chlorophenyl and thio methyl group. This compound's intricate molecular structure provides distinctive reactivity and interaction with biological systems, making it valuable in multiple fields.
作用机制
Target of Action
Similar compounds have been known to interact with enzymes such asacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is suggested that the compound may interact with its targets throughhydrophobic interactions . These interactions could potentially alter the function of the target, leading to changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the production of reactive oxygen species (ROS) . ROS are produced by cells through their routine metabolic pathways, and their levels can increase dramatically under cellular damage . The compound might also affect the cholinergic nervous system by interacting with AchE .
Result of Action
The result of the compound’s action could be varied depending on its targets and mode of action. For instance, if the compound interacts with AchE, it could affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate typically involves several key steps:
Formation of the pyrazolo[3,4-d]pyrimidin-6-yl intermediate: : This step often begins with the condensation of 4-chlorophenyl hydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst.
Thiomethylation: : The intermediate then undergoes a thiomethylation reaction, introducing the thio methyl group.
Final condensation with methyl 4-carboxybenzoate: : This step completes the synthesis, forming the final compound under specific reaction conditions, typically involving an acid or base catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar reaction pathways, but with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Reduction: : Typically results in the gain of hydrogen or loss of oxygen, leading to products in lower oxidation states.
Substitution: : This compound can participate in nucleophilic or electrophilic substitution reactions, where parts of its structure are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Depending on the reaction type, reagents can range from alkyl halides (for nucleophilic substitution) to acids or bases (for electrophilic substitution).
Major Products
The reactions yield various products, including:
Oxidation products: : Often more oxygenated species such as carboxylic acids or ketones.
Reduction products: : Typically more hydrogenated molecules like alcohols or amines.
Substitution products: : Depend on the reacting partners, resulting in compounds with altered substituents at specific sites on the molecule.
科学研究应用
Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate is utilized across various scientific domains, including:
Chemistry: : Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: : Used as a probe to study biological pathways, given its interaction with specific biomolecules.
Medicine: : Explored for potential pharmacological properties, such as anti-inflammatory or anti-cancer effects.
Industry: : Applied in the development of advanced materials and chemical processes.
相似化合物的比较
Similar Compounds
Methyl 4-(((1-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate: : Shares a similar structure but with a bromine atom instead of chlorine.
Methyl 4-(((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate: : Contains a fluorine atom in place of chlorine.
Uniqueness
Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate stands out due to its specific chlorine substitution, which can influence its electronic properties and reactivity. This uniqueness can impact its interactions in biological systems and its utility in synthesis.
属性
CAS 编号 |
1005307-23-2 |
|---|---|
分子式 |
C20H15ClN4O3S |
分子量 |
426.88 |
IUPAC 名称 |
methyl 4-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C20H15ClN4O3S/c1-28-19(27)13-4-2-12(3-5-13)11-29-20-23-17-16(18(26)24-20)10-22-25(17)15-8-6-14(21)7-9-15/h2-10H,11H2,1H3,(H,23,24,26) |
InChI 键 |
NBTGDYGENWYEQF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Cyano-N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2951895.png)
![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride](/img/structure/B2951896.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2951898.png)

![4-cyclopropyl-3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2951900.png)

![5,6-dichloro-N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2951905.png)
![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2951906.png)
![1-(4-methylphenyl)-4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2951907.png)
![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2951913.png)

